molecular formula C28H25N5O8S2 B1193117 L2-4048

L2-4048

Cat. No.: B1193117
M. Wt: 623.655
InChI Key: DDUSPQQMFMSMNK-NVQSTNCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L2-4048 is a chimeric small-molecule inhibitor designed to target macrophage migration inhibitory factor (MIF), a trimeric cytokine implicated in inflammatory diseases, autoimmune disorders, and cancer progression . Structurally, this compound combines the tautomerase site-binding fragment of p425 (Chicago Sky Blue) with the core structure of ibudilast (AV411), a phosphodiesterase inhibitor repurposed as an allosteric MIF inhibitor . This hybrid design aims to address the limitations of its parent compounds—p425’s large molecular size and ibudilast’s single-site targeting—while retaining dual inhibitory mechanisms:

  • Tautomerase site inhibition: Blocks MIF’s enzymatic activity.
  • Allosteric modulation: Promotes MIF-MIF interactions, sequestering MIF from binding to its receptor CD74 .

X-ray crystallography (PDB ID: 6PEG) confirms this compound binds at the interface of two MIF trimers, occluding both tautomerase and allosteric sites .

Properties

Molecular Formula

C28H25N5O8S2

Molecular Weight

623.655

IUPAC Name

(E)-4-Amino-5-hydroxy-6-((3-((3-isobutyrylpyrazolo[1,5-a]pyridin-2-yl)methyl)phenyl)diazenyl)naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C28H25N5O8S2/c1-15(2)27(34)25-20(32-33-11-4-3-8-21(25)33)13-16-6-5-7-17(12-16)30-31-19-10-9-18-22(42(36,37)38)14-23(43(39,40)41)26(29)24(18)28(19)35/h3-12,14-15,35H,13,29H2,1-2H3,(H,36,37,38)(H,39,40,41)/b31-30+

InChI Key

DDUSPQQMFMSMNK-NVQSTNCTSA-N

SMILES

O=S(C1=C2C=CC(/N=N/C3=CC=CC(CC4=NN5C=CC=CC5=C4C(C(C)C)=O)=C3)=C(O)C2=C(N)C(S(=O)(O)=O)=C1)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L2-4048;  L2 4048;  L24048

Origin of Product

United States

Comparison with Similar Compounds

Limitations :

  • No in vivo or CNS tumor model data reported .
  • Lower affinity (Kd = 11 μM) compared to ibudilast (1.4 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L2-4048
Reactant of Route 2
L2-4048

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